molecular formula C8H9F3N2O B13209773 N-ethyl-5-(trifluoromethoxy)pyridin-2-amine

N-ethyl-5-(trifluoromethoxy)pyridin-2-amine

Cat. No.: B13209773
M. Wt: 206.16 g/mol
InChI Key: WZCOIWJGPCCRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-5-(trifluoromethoxy)pyridin-2-amine: is a chemical compound with the molecular formula C8H9F3N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethoxy group and the ethylamine moiety imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-5-(trifluoromethoxy)pyridin-2-amine typically involves the introduction of the trifluoromethoxy group onto a pyridine ring, followed by the ethylation of the amine group. One common method involves the reaction of 5-(trifluoromethoxy)pyridin-2-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: N-ethyl-5-(trifluoromethoxy)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-ethyl-5-(trifluoromethoxy)pyridin-2-amine is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethoxy group makes it valuable in the development of novel pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological activities. It may act as a ligand for certain receptors or enzymes, influencing various biochemical pathways .

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties. It is also explored for its potential use in electronic devices .

Mechanism of Action

The mechanism of action of N-ethyl-5-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 5-(trifluoromethoxy)pyridin-2-amine
  • N-methyl-5-(trifluoromethoxy)pyridin-2-amine
  • N-ethyl-5-(trifluoromethyl)pyridin-2-amine

Comparison: N-ethyl-5-(trifluoromethoxy)pyridin-2-amine is unique due to the presence of both the ethylamine and trifluoromethoxy groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets, compared to its analogs .

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

N-ethyl-5-(trifluoromethoxy)pyridin-2-amine

InChI

InChI=1S/C8H9F3N2O/c1-2-12-7-4-3-6(5-13-7)14-8(9,10)11/h3-5H,2H2,1H3,(H,12,13)

InChI Key

WZCOIWJGPCCRSY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=C(C=C1)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.